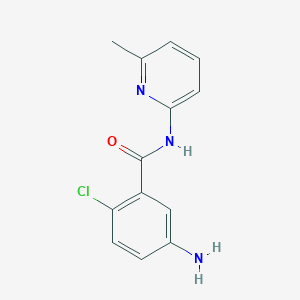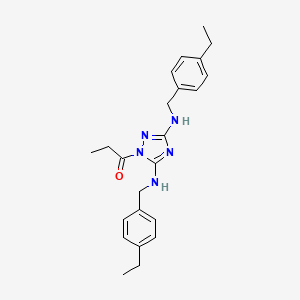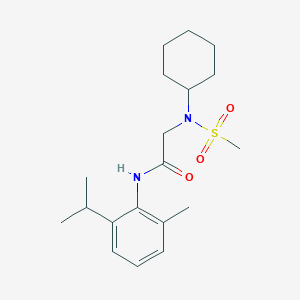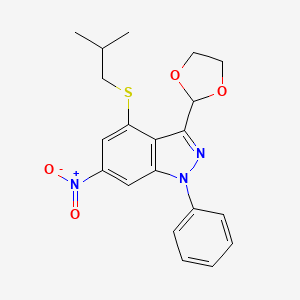
5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide
Vue d'ensemble
Description
5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, ACY-1215, and it belongs to a class of compounds known as histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been shown to have a variety of effects on cellular processes, including gene expression, cell differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide is related to its ability to inhibit HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, HDAC inhibitors like 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide can alter gene expression and have downstream effects on cellular processes.
Biochemical and Physiological Effects
5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models. HDAC inhibitors like 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide have also been studied for their potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC6, which is involved in a variety of cellular processes. However, one limitation of using HDAC inhibitors like 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide is the potential for off-target effects. HDAC enzymes have many non-histone targets, and the use of HDAC inhibitors can lead to unintended consequences.
Orientations Futures
There are many potential future directions for research on 5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide and other HDAC inhibitors. One area of research that is currently being explored is the use of HDAC inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of more selective HDAC inhibitors that target specific HDAC enzymes. Additionally, HDAC inhibitors are being studied for their potential use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Applications De Recherche Scientifique
5-amino-2-chloro-N-(6-methyl-2-pyridinyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the treatment of cancer. HDAC inhibitors have been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Propriétés
IUPAC Name |
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-3-2-4-12(16-8)17-13(18)10-7-9(15)5-6-11(10)14/h2-7H,15H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHRTFZKLRKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B3501968.png)
![ethyl 4-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-1-piperidinecarboxylate](/img/structure/B3501978.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3501983.png)

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501989.png)

![4-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3501999.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3502020.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3502028.png)
![6-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502033.png)
![N-{[1-(5-chloro-2-methoxybenzyl)-4-piperidinyl]methyl}-N'-(3-chlorophenyl)urea](/img/structure/B3502038.png)
![3-(2-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-isoxazolecarboxamide](/img/structure/B3502052.png)
